N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Overview
Description
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyanomethyl group, and an isoquinolinecarboxamide moiety
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be compared with similar compounds such as:
4-chloroacetanilide: Shares the chlorophenyl group but differs in the rest of the structure.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Another compound with a chlorophenyl group, used in different applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-5-7-15(8-6-14)21-18(23)22-12-10-13-3-1-2-4-16(13)17(22)9-11-20/h1-8,17H,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBKVBVIZSXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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